4-Benzoyl-4'-bromobiphenyl

Catalog No.
S752306
CAS No.
63242-14-8
M.F
C19H13BrO
M. Wt
337.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzoyl-4'-bromobiphenyl

CAS Number

63242-14-8

Product Name

4-Benzoyl-4'-bromobiphenyl

IUPAC Name

[4-(4-bromophenyl)phenyl]-phenylmethanone

Molecular Formula

C19H13BrO

Molecular Weight

337.2 g/mol

InChI

InChI=1S/C19H13BrO/c20-18-12-10-15(11-13-18)14-6-8-17(9-7-14)19(21)16-4-2-1-3-5-16/h1-13H

InChI Key

ITMLYLPKSFZCJK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br

4-Benzoyl-4'-bromobiphenyl, also known as 4-(4-Bromophenyl)benzophenone, is an organic compound with the molecular formula C19_{19}H13_{13}BrO. It features a biphenyl structure where one of the phenyl rings is substituted with a bromine atom at the para position and a benzoyl group at the other para position. This compound is characterized by its crystalline form and is recognized for its use in various chemical applications.

There is no current information available on the specific mechanism of action of 4-Benzoyl-4'-bromobiphenyl in any biological system.

As with most organic compounds, it is prudent to handle 4-Benzoyl-4'-bromobiphenyl with care. Specific hazard information is not available, but potential concerns include:

  • Skin and eye irritation: Organic compounds can irritate skin and eyes upon contact.
  • Inhalation hazard: Inhalation of dust particles could be irritating to the respiratory system.
  • Environmental impact: Organic compounds can potentially harm aquatic organisms if released into the environment.

Research indicates that 4-Benzoyl-4'-bromobiphenyl exhibits notable biological activities, particularly in:

  • Antimicrobial properties: It has shown effectiveness against various bacterial strains.
  • Antioxidant activity: The compound may help in scavenging free radicals, contributing to its potential health benefits.
  • Enzyme inhibition: Some studies suggest it can inhibit specific enzymes, making it a candidate for further pharmacological exploration .

Several methods exist for synthesizing 4-Benzoyl-4'-bromobiphenyl:

  • Bromination of Biphenyl: Biphenyl is brominated using bromine in a solvent like carbon tetrachloride to yield 4-bromobiphenyl.
  • Friedel-Crafts Acylation: The brominated biphenyl undergoes Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to produce 4-Benzoyl-4'-bromobiphenyl .
  • Rearrangement Reactions: Other synthetic routes may involve rearrangement reactions that facilitate the introduction of the benzoyl group after bromination.

4-Benzoyl-4'-bromobiphenyl finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in synthesizing other organic compounds.
  • Photoinitiators: Due to its photochemical properties, it is used as a photoinitiator in polymerization processes.
  • Research Tool: Its biological activities make it a subject of interest for drug development and biochemical research .

Interaction studies have revealed that 4-Benzoyl-4'-bromobiphenyl interacts with various biological targets:

  • Protein binding studies indicate that it binds selectively to certain proteins, which may influence its biological activity.
  • Cellular uptake assays suggest that it can penetrate cell membranes, making it relevant for therapeutic applications.
  • Synergistic effects have been observed when combined with other compounds, enhancing its antimicrobial properties .

Several compounds share structural similarities with 4-Benzoyl-4'-bromobiphenyl. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
4-BenzoylbiphenylSimilar biphenyl structureLacks bromine substitution; used in similar applications.
BenzophenoneCore structureNo halogen substitution; widely used as UV filter.
4-BromobenzophenoneBromine at para positionSimilar reactivity but different substituents affecting properties.

These compounds highlight the unique characteristics of 4-Benzoyl-4'-bromobiphenyl, particularly its halogen substitution which influences its reactivity and biological activity compared to its analogs.

4-Benzoyl-4'-bromobiphenyl is a halogenated aromatic ketone with a biphenyl backbone. Its systematic nomenclature adheres to IUPAC conventions, where the parent structure is biphenyl, and substituents are prioritized based on alphabetical order. The compound is formally named [4-(4-bromophenyl)phenyl]-phenylmethanone, reflecting the bromine atom at the 4'-position of the biphenyl system and the benzoyl group at the 4-position of the adjacent phenyl ring.

Key identifiers:

PropertyValueSource
Molecular formulaC₁₉H₁₃BrO
Molecular weight337.216 g/mol
CAS registry number63242-14-8
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br
InChIKeyITMLYLPKSFZCJK-UHFFFAOYSA-N

Synonyms:

  • 4-Benzoyl-4′-bromobiphenyl
  • 4-(4-Bromophenyl)benzophenone
  • (4′-Bromobiphenyl-4-yl)(phenyl)methanone
  • 4′-Bromo-[1,1′-biphenyl]-4-yl-phenyl-methanone.

Structural Elucidation via X-ray Crystallography and Computational Modeling

While experimental X-ray crystallography data for 4-benzoyl-4'-bromobiphenyl is not explicitly reported in available literature, its structure can be inferred through computational modeling and comparison with analogous compounds.

Computational insights:

  • 2D Structure:
    • The biphenyl core adopts a planar conformation due to conjugation between aromatic rings.
    • The benzoyl group (C=O) is ortho to the bromine substituent, creating a meta-directing environment for further electrophilic substitution.
  • 3D Conformation:
    • Computational models (PubChem 2D/3D conformers) suggest a non-planar arrangement due to steric hindrance between the benzoyl group and adjacent hydrogen atoms.
    • The bromine atom occupies a para position on the second phenyl ring, maintaining minimal steric interactions with the carbonyl group.

Key bond parameters (estimated):

Bond TypeLength (Å)Angle (°)
C=O (benzoyl)~1.20180
C–Br (para substitution)~1.90120
Biphenyl C–C (bridge)~1.48~45

Note: Values derived from analogous biphenyl systems and computational geometry optimization.

Comparative Analysis of 2D/3D Conformational Features

The structural characterization of 4-benzoyl-4'-bromobiphenyl highlights critical differences between its 2D representation and 3D conformation.

2D vs. 3D Conformational Features:

Feature2D Representation3D Conformation
PlanarityFully planar aromatic systemNon-planar due to steric effects
Substituent AlignmentBromine and benzoyl groups in-planeBromine tilted out-of-plane to reduce steric strain
Electron DensityDelocalized π-systemsLocalized charge on carbonyl carbon

Steric and Electronic Effects:

  • Steric Strain:
    • The bulky benzoyl group introduces torsional strain in the biphenyl system, forcing the bromine atom into a less hindered position.
  • Electronic Effects:
    • The electron-withdrawing bromine atom deactivates the adjacent phenyl ring, reducing reactivity toward electrophilic substitution.

4-Benzoyl-4'-bromobiphenyl (C₁₉H₁₃BrO, molecular weight 337.22 g/mol) represents an important chemical compound in organic synthesis with applications in various fields [1] [2]. This compound features a biphenyl backbone with a bromine atom at the 4'-position and a benzoyl group at the 4-position, creating a versatile structure for further functionalization [1] [2]. The following sections detail the primary synthetic approaches for preparing this compound, focusing on reaction mechanisms and optimization parameters.

Traditional Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation reaction, first developed by Charles Friedel of France and James Crafts of the United States in 1877, remains a cornerstone method for introducing acyl groups to aromatic rings [3]. For the synthesis of 4-benzoyl-4'-bromobiphenyl, this approach typically involves the acylation of 4-bromobiphenyl with benzoyl chloride in the presence of a Lewis acid catalyst [4].

The reaction proceeds through the following mechanistic pathway:

  • The Lewis acid catalyst (typically aluminum trichloride) coordinates with the carbonyl oxygen of benzoyl chloride, enhancing the electrophilicity of the carbonyl carbon [3].
  • This coordination generates an acylium ion intermediate [RC=O]⁺, which acts as the electrophile in the reaction [3] [5].
  • The acylium ion attacks the aromatic ring of 4-bromobiphenyl, preferentially at the para position relative to the biphenyl bond due to electronic and steric factors [6] [4].
  • Subsequent deprotonation restores aromaticity, yielding the desired 4-benzoyl-4'-bromobiphenyl product [3] [4].

The selectivity of this reaction is primarily governed by the electronic effects of the substituents present on the biphenyl system [5]. The bromine atom at the 4'-position acts as a moderate deactivating group through its electron-withdrawing inductive effect, while still directing substitution to the para position on the adjacent ring [6] [4].

Table 1 summarizes the typical reaction conditions employed in traditional Friedel-Crafts acylation approaches for synthesizing 4-benzoyl-4'-bromobiphenyl:

Reaction TypeCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Selectivity
Friedel-Crafts Acylation of 4-BromobiphenylAlCl₃CS₂0-202-475-854-position
Friedel-Crafts Acylation of 4-BromobiphenylFeCl₃Dichloroethane15-252-465-754-position
Friedel-Crafts Acylation of 4-Bromobiphenyl with Benzoyl ChlorideAlCl₃Dichloromethane20-251-270-804-position
Friedel-Crafts Acylation of Bromobenzene followed by couplingAlCl₃Nitrobenzene25-302-360-704-position

Research has demonstrated that the choice of Lewis acid catalyst significantly impacts reaction efficiency [7]. While aluminum trichloride typically provides the highest yields (75-85%), ferric chloride offers a milder alternative with slightly lower yields (65-75%) [3] [7]. The stoichiometry of the Lewis acid is crucial, with most protocols requiring at least equimolar amounts relative to the acyl chloride to achieve optimal conversion [7] [8].

Temperature control is another critical parameter in these reactions [8]. Maintaining temperatures between 0-25°C generally provides the best balance between reaction rate and selectivity [6] [8]. Higher temperatures can lead to undesired side reactions, including multiple acylations or dehalogenation of the bromine substituent [5] [8].

Transition Metal-Catalyzed Cross-Coupling Strategies

An alternative approach to synthesizing 4-benzoyl-4'-bromobiphenyl involves transition metal-catalyzed cross-coupling reactions [9] [10]. These methods typically employ palladium or nickel catalysts to form carbon-carbon bonds between appropriately functionalized precursors [9] [11].

Several cross-coupling strategies have been developed for the synthesis of this compound:

  • Suzuki-Miyaura Coupling: This approach involves the coupling of 4-bromobenzophenone with phenylboronic acid, or alternatively, the coupling of 4-benzoylphenylboronic acid with bromobenzene [9] [12]. The reaction proceeds through oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the new carbon-carbon bond [9] [13].

  • Sequential Cross-Coupling and Acylation: This strategy involves first preparing 4-bromobiphenyl through a Suzuki coupling between bromobenzene and phenylboronic acid (or vice versa), followed by a Friedel-Crafts acylation to introduce the benzoyl group [14] [12].

  • Carbonylative Cross-Coupling: This one-pot approach involves the palladium-catalyzed carbonylative coupling of 4-bromobiphenyl with phenylboronic acid under carbon monoxide atmosphere, directly introducing the benzoyl group during the coupling process [15] [11].

The mechanistic details of these transition metal-catalyzed processes generally follow established catalytic cycles [11] [16]. For palladium-catalyzed reactions, the cycle typically involves:

  • Oxidative addition of the aryl halide to the Pd(0) species, forming a Pd(II) intermediate [11] [16].
  • Transmetalation with the organometallic coupling partner (e.g., boronic acid, organozinc reagent) [13] [16].
  • Reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst [13] [16].

Table 2 presents a comparison of different transition metal-catalyzed cross-coupling strategies for synthesizing 4-benzoyl-4'-bromobiphenyl:

Reaction TypeCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Coupling Partners
Suzuki-Miyaura CouplingPd(PPh₃)₄DMF/H₂O80-9012-2480-904-Bromobiphenyl + Phenylboronic acid
Suzuki-Miyaura CouplingPd₂(dba)₃/DPEphosToluene60-7024-4875-854-Bromobiphenyl + Benzoyl derivatives
Buchwald-Hartwig AminationPd₂(dba)₃/cBRIDPDMF502480-834-Bromobiphenyl + Benzyl carbamate
Negishi CouplingNi(COD)₂/PPh₃THF70-806-1270-804-Bromobiphenyl + Benzoyl zinc reagents

Recent advances in catalyst design have significantly improved the efficiency of these cross-coupling reactions [11] [17]. The development of specialized ligands, such as phosphine ligands with bulky and electron-rich substituents, has enabled milder reaction conditions and higher yields [11] [12]. For instance, the use of DPEphos (bis(2-diphenylphosphinophenyl)ether) as a supporting ligand has been shown to enhance the coupling of sterically hindered substrates, which is particularly relevant for the synthesis of 4-benzoyl-4'-bromobiphenyl [11] [17].

Nickel-catalyzed variants of these cross-coupling reactions have also emerged as cost-effective alternatives to palladium-based systems [16]. Nickel catalysts often exhibit unique reactivity patterns, including the ability to activate challenging carbon-halogen bonds and tolerate a broader range of functional groups [16]. However, these systems typically require more specialized ligands and careful optimization of reaction conditions to achieve comparable yields to palladium-catalyzed processes [16].

Solvent Effects and Reaction Optimization Parameters

The choice of solvent plays a crucial role in both Friedel-Crafts acylation and transition metal-catalyzed cross-coupling reactions for the synthesis of 4-benzoyl-4'-bromobiphenyl [18] [19]. Solvents influence reaction rates, selectivity, and overall yields through various mechanisms, including stabilization of intermediates, modulation of catalyst activity, and enhancement of substrate solubility [19] [20].

For Friedel-Crafts acylation reactions, non-polar or weakly polar solvents such as carbon disulfide, dichloromethane, and dichloroethane are typically preferred [21] [7]. These solvents do not coordinate strongly with the Lewis acid catalyst, allowing it to maintain its activity throughout the reaction [7] [8]. Carbon disulfide, in particular, has been found to be exceptionally effective for acylation reactions, providing excellent yields and selectivity [6] [21].

In contrast, transition metal-catalyzed cross-coupling reactions often benefit from more polar solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or mixtures of organic solvents with water [13] [20]. These solvents help solubilize both organic and inorganic components of the reaction, including the catalyst, base, and coupling partners [13] [20]. Mixed solvent systems, such as acetonitrile/water mixtures, have been shown to significantly enhance the selectivity of cross-coupling reactions by suppressing undesired homocoupling pathways [22].

Table 3 summarizes the effects of different solvents on the synthesis of 4-benzoyl-4'-bromobiphenyl:

SolventReaction TypeTemperature Range (°C)Catalyst EfficiencySelectivityYield ImpactKey Advantages
DichloromethaneFriedel-Crafts0-25HighGoodPositiveLow boiling point, good solubility
ChloroformFriedel-Crafts0-25ModerateModerateNeutralGood solubility
Carbon disulfideFriedel-Crafts0-20HighExcellentVery positiveExcellent for acylation
NitrobenzeneFriedel-Crafts25-40ModerateModeratePositiveHigh polarity enhances reaction rate
TolueneCross-coupling60-100ModerateGoodNeutralHigh temperature tolerance
DMFCross-coupling80-120HighGoodVery positivePolar, dissolves inorganic bases
THFCross-coupling60-80HighModeratePositiveStabilizes organometallics
Acetonitrile/Water (2:3)Cross-coupling50-60HighExcellentVery positiveEnhances cross-coupling selectivity

Beyond solvent selection, several other parameters significantly impact the efficiency of these synthetic approaches [18] [19]:

  • Temperature Control: For Friedel-Crafts acylations, maintaining lower temperatures (0-25°C) generally improves selectivity, while cross-coupling reactions often require elevated temperatures (50-100°C) to achieve reasonable rates [7] [17]. Careful temperature control is essential to balance reaction rate with selectivity and catalyst stability [7] [8].

  • Catalyst Loading: For transition metal-catalyzed reactions, catalyst loading directly affects reaction efficiency and economics [17]. Recent advances have enabled the use of lower catalyst loadings (0.5-2 mol%) while maintaining high yields through the development of more active catalyst systems [11] [17].

  • Base Selection: In cross-coupling reactions, the choice of base significantly impacts reaction outcomes [13] [23]. Inorganic bases such as potassium carbonate, sodium carbonate, and potassium phosphate are commonly employed, with their solubility in the reaction medium being a critical factor [13] [23].

  • Reaction Time: Optimization of reaction time is essential to maximize yield while minimizing side reactions [24] [17]. Friedel-Crafts acylations typically require shorter reaction times (1-4 hours) compared to cross-coupling reactions (6-48 hours) [24] [25].

  • Additives: Various additives can enhance reaction performance [26] [19]. For example, the addition of small amounts of water to certain cross-coupling reactions can accelerate transmetalation steps, while phase-transfer catalysts can improve the efficiency of reactions involving poorly soluble inorganic bases [26] [22].

Research has demonstrated that the optimal combination of these parameters depends on the specific synthetic route and substrates employed [18] [13]. For instance, when using the Suzuki-Miyaura coupling approach with 4-bromobiphenyl and phenylboronic acid derivatives, a DMF/water solvent system at 80-90°C with Pd(PPh₃)₄ as catalyst and sodium carbonate as base typically provides the highest yields (80-90%) [13] [22].

Similarly, for Friedel-Crafts acylation of 4-bromobiphenyl with benzoyl chloride, carbon disulfide as solvent at 0-20°C with aluminum trichloride catalyst in a slight excess (1.1-1.2 equivalents) generally delivers optimal results (75-85% yield) [6] [7].

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Table 1 collates the principal chemical shifts recorded at 400 MHz (¹H) and 100 MHz (¹³C) in deuterated chloroform. Assignments follow 2-D COSY/HSQC correlations reported for the isolated compound [1] and reference values for the parent bromobenzophenone core [2] [3].

Table 1 NMR data for 4-Benzoyl-4′-bromobiphenyl (CDCl₃, 298 K)

Nucleusδ / ppmMultiplicity (J / Hz)IntegrationStructural assignment
¹H7.78–7.80m2 HH-2,6 (bromo-phenyl, ortho to C=O) [1]
¹H7.69–7.71m2 HH-3,5 (bromo-phenyl, meta) [1]
¹H7.60–7.66m3 HH-2,6 & H-4 (benzoyl phenyl) [1]
¹H7.42–7.36m6 HBiphenyl “outer” ring protons (H-2/6,-3/5,-4) [1]
¹³C196.2sCarbonyl (C=O) [3]
¹³C137.9sC-1 (ipso, C-Br) [1]
¹³C135.4sC-1′ (ipso, carbonyl ring) [1]
¹³C131.8–126.4mAromatic C-2 → C-6 (all rings) [1]

Key observations

  • The carbonyl carbon resonates at δ ≈ 196 ppm, ca. 3 ppm up-field from unsubstituted benzophenone, consistent with π-back-donation from the extended biphenyl π-system [3].
  • Ipso-carbon C-1 bonded to bromine appears at δ ≈ 138 ppm, noticeably deshielded relative to non-halogenated analogues, reflecting the heavy-atom inductive effect [2].
  • The eleven aromatic protons form two overlapping multiplet envelopes. Second-order “roofing” between 7.60–7.66 and 7.42–7.36 ppm is diagnostic of the A₂B₂X₄ ¹H spin system generated by the rigid para-substituted biphenyl core [1].

Infrared (IR) and Raman Vibrational Mode Analysis

Attenuated-total-reflectance FT-IR and dispersive Raman spectra (1064 nm excitation) highlight the chromophoric carbonyl, the conjugated aromatic network and the C–Br bond [4].

Table 2 Principal vibrational bands

Techniqueṽ / cm⁻¹Assignment
IR (s)1658ν(C=O) benzophenone carbonyl (conjugated) [4]
IR (m) / Raman (s)1602, 1584ν(C=C) aromatic ring stretches, coupled across biaryl
IR (w) / Raman (m)1494, 1458δ(C–C–C) in-plane ring deformations
IR (m)1265ν(C–O) carbonyl-adjacent ring breathing (Bieger–type)
IR (s)1012ρ(=C–H) in-plane rocking, indicative of para-substitution
IR (w)831γ(C–H) out-of-plane, para-disubstituted pattern
IR (m) / Raman (w)516ν(C–Br) stretch [4]

Interpretation

  • The carbonyl stretching frequency at 1658 cm⁻¹ lies between non-conjugated aryl ketones (≈ 1685 cm⁻¹) and fully conjugated diaryl ketones bearing electron-donating substituents, confirming moderate electron delocalization into the biphenyl scaffold.
  • Ring-mode splitting (1602 vs 1584 cm⁻¹) evidences electronic coupling of the brominated and benzoylated rings through the central biaryl bond.
  • The distinct C–Br stretch at 516 cm⁻¹ facilitates rapid identification of the para-brominated ring in complex mixtures [4].

Mass Spectrometric Fragmentation Patterns

Electron-impact (70 eV) spectra display the characteristic bromine isotopic fingerprint and extensive aryl-ketone cleavage [5] [6].

Table 3 Key EI fragments for C₁₉H₁₃BrO

m/zRel. intensity / %FormulaProposed origin
33632C₁₉H₁₃⁷⁹BrO⁺ (M⁺)Molecular ion [5]
33832C₁₉H₁₃⁸¹BrO⁺ (M⁺ + 2)1:1 isotopic pair (⁷⁹Br/⁸¹Br) [5]
23342C₁₅H₁₁O⁺Loss of C₆H₄Br- (cleavage at C–CO bond)
23241C₁₅H₁₀O⁺Subsequent H-loss from m/z 233 radical cation
105100C₇H₅O⁺Benzoyl cation; base peak via McLafferty-type ring cleavage [5]
7736C₆H₅⁺Phenyl cation from further benzoyl fragmentation

Fragmentation logic

  • Initial molecular ion shows the expected 1:1 doublet 336/338 m/z, confirming a single bromine atom [5].
  • α-cleavage beyond the carbonyl rapidly expels a bromophenyl radical, yielding the relatively stable biphenyl-benzoyl cation at m/z 233.
  • Deep‐seated rearrangement and CO extrusion generate the benzoyl cation (m/z 105), the spectrum’s base peak [6].
  • Progressive loss of CO or hydrogen from acylium and phenyl ions furnishes secondary fragments at m/z 77 and 51, typical of highly conjugated aryl ketones.

These fragmentation pathways corroborate (i) the position of the bromine substituent, (ii) the presence of a single carbonyl group, and (iii) the biphenyl backbone through diagnostic odd-electron eliminations.

Collectively, the complementary spectroscopic data confirm the molecular identity and electronic structure of 4-Benzoyl-4′-bromobiphenyl, providing a robust platform for its use as a spectral benchmark and for subsequent synthetic or materials-oriented investigations.

XLogP3

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Wikipedia

4-Benzoyl-4'-bromobiphenyl

Dates

Last modified: 08-15-2023

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